3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide
Overview
Description
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains nitrogen atoms within its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrolo[1,2-a]quinoline core, followed by functionalization to introduce the methoxy and benzenecarboxamide groups. Reaction conditions often include the use of organic solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography. The specific methods can vary depending on the scale of production and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like phenylhydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]quinoline core .
Scientific Research Applications
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoline: A closely related compound with similar structural features.
Quinoline: Another nitrogen-containing heterocycle with a simpler structure.
Pyrazoloquinoline: A compound with a similar fused ring system but different functional groups
Uniqueness
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-16-7-2-5-14(13-16)20(23)21-18-8-3-9-19-17(18)11-10-15-6-4-12-22(15)19/h2-13H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUSGFOPNMJXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3C=CC4=CC=CN4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326072 | |
Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865659-18-3 | |
Record name | 3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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